molecular formula C8H14O3S B3373914 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid CAS No. 1016754-61-2

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

Cat. No.: B3373914
CAS No.: 1016754-61-2
M. Wt: 190.26 g/mol
InChI Key: OHEUPOGKVVYHST-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a propanoic acid moiety via a sulfanyl (thioether) linkage. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor.

    Thioether Formation: The oxolane ring is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, facilitating the nucleophilic attack on the oxolane ring.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

the general principles of organic synthesis, such as optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques, are likely to be applied to ensure the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines, bases like sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

Scientific Research Applications

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine thiols, leading to the modulation of protein function. Additionally, the oxolane ring can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is unique due to its specific combination of an oxolane ring, a sulfanyl linkage, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(oxolan-2-ylmethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-6(8(9)10)12-5-7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEUPOGKVVYHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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